molecular formula C21H21N3O4S B2749109 (4,4-dioxido-1-(4-vinylbenzyl)-1H-benzo[e][1,3,4]thiadiazin-3-yl)(morpholino)methanone CAS No. 1251574-07-8

(4,4-dioxido-1-(4-vinylbenzyl)-1H-benzo[e][1,3,4]thiadiazin-3-yl)(morpholino)methanone

Cat. No. B2749109
CAS RN: 1251574-07-8
M. Wt: 411.48
InChI Key: GTSMFFPOEVUFQM-UHFFFAOYSA-N
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Description

1,3,4-Thiadiazoles are a class of heterocyclic compounds that contain a five-membered ring with two nitrogen atoms, one sulfur atom, and two carbon atoms . They are known for their wide range of therapeutic activities .


Synthesis Analysis

There are several methods for synthesizing 1,3,4-thiadiazoles. One common approach involves the cyclization of thiosemicarbazides with α-haloketones or carboxylic acids . The exact method would depend on the specific substituents present in the desired 1,3,4-thiadiazole compound .


Molecular Structure Analysis

The molecular structure of 1,3,4-thiadiazoles can be confirmed using various analytical and spectroscopic data . The exact structure would depend on the specific substituents present in the compound .


Chemical Reactions Analysis

1,3,4-Thiadiazoles can undergo various chemical reactions depending on the substituents present. For example, they can react with α-haloketones or carboxylic acids to form new compounds .


Physical And Chemical Properties Analysis

The physical and chemical properties of 1,3,4-thiadiazoles can vary widely depending on their specific structure. For example, their melting points, solubility, and reactivity can all be influenced by the substituents present in the compound .

Scientific Research Applications

Mechanism of Action

The mechanism of action of 1,3,4-thiadiazoles can vary depending on their specific structure and the biological target. For example, some 1,3,4-thiadiazoles have been found to inhibit tubulin polymerization, which can lead to antiproliferative activities .

Safety and Hazards

The safety and hazards associated with 1,3,4-thiadiazoles can also vary depending on their specific structure. Some 1,3,4-thiadiazoles have been found to have low toxicity, while others may have potential health risks .

Future Directions

Given the wide range of biological activities exhibited by 1,3,4-thiadiazoles, there is significant interest in further exploring their potential as therapeutic agents . This includes the synthesis of new 1,3,4-thiadiazole derivatives, the investigation of their mechanisms of action, and the evaluation of their safety and efficacy in preclinical and clinical studies .

properties

IUPAC Name

[1-[(4-ethenylphenyl)methyl]-4,4-dioxo-4λ6,1,2-benzothiadiazin-3-yl]-morpholin-4-ylmethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H21N3O4S/c1-2-16-7-9-17(10-8-16)15-24-18-5-3-4-6-19(18)29(26,27)20(22-24)21(25)23-11-13-28-14-12-23/h2-10H,1,11-15H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GTSMFFPOEVUFQM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CC1=CC=C(C=C1)CN2C3=CC=CC=C3S(=O)(=O)C(=N2)C(=O)N4CCOCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H21N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

411.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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